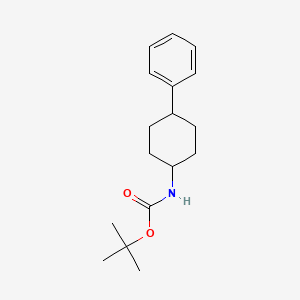![molecular formula C11H21ClN2O2 B592236 tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 1523571-18-7](/img/structure/B592236.png)
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a bicyclic compound containing a diazabicyclo structure, which is known for its stability and unique reactivity. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Analyse Des Réactions Chimiques
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic reactions, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride can be compared with other similar compounds such as:
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar structure but differs in the position of the diazabicyclo ring, which can affect its reactivity and applications.
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and wide range of applications.
Propriétés
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHAWHABHPACF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-18-7 |
Source


|
| Record name | tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)




![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)

![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)


